An In-depth Technical Guide to 1-(4-Ethylphenyl)ethanol: Chemical Properties and Structure
An In-depth Technical Guide to 1-(4-Ethylphenyl)ethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Ethylphenyl)ethanol. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines plausible experimental protocols for the synthesis and analysis of 1-(4-Ethylphenyl)ethanol and includes a visualization of its chemical structure.
Chemical Structure and Identification
1-(4-Ethylphenyl)ethanol is an aromatic alcohol characterized by an ethyl-substituted phenyl group attached to an ethanol (B145695) backbone.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | 1-(4-ethylphenyl)ethanol[1] |
| Molecular Formula | C₁₀H₁₄O[1] |
| SMILES | CCC1=CC=C(C=C1)C(C)O[1] |
| InChI Key | HZFBZEOPUXCNHK-UHFFFAOYSA-N[1] |
| CAS Number | 33967-18-9[1] |
graph "1_4_Ethylphenylethanol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Double bonds in ring C1 -- C2 [style=bold, color="#34A853"]; C3 -- C4 [style=bold, color="#34A853"]; C5 -- C6 [style=bold, color="#34A853"]; C2 -- C3 [color="#5F6368"]; C4 -- C5 [color="#5F6368"]; C6 -- C1 [color="#5F6368"];
// Substituents // Ethanol group C_alpha [pos="0,2.5!", label="C"]; O [pos="-0.5,3.5!", label="O"]; H_O [pos="-0.2,4.0!", label="H"]; C_beta [pos="1.5,3.0!", label="CH₃"];
// Ethyl group C_ethyl1 [pos="0,-2.5!", label="CH₂"]; C_ethyl2 [pos="0,-4.0!", label="CH₃"];
// Bonds to substituents C1 -- C_alpha [color="#5F6368"]; C_alpha -- O [color="#EA4335"]; O -- H_O [color="#EA4335"]; C_alpha -- C_beta [color="#4285F4"];
C4 -- C_ethyl1 [color="#FBBC05"]; C_ethyl1 -- C_ethyl2 [color="#FBBC05"]; }
Caption: 2D Chemical Structure of 1-(4-Ethylphenyl)ethanol.
Physicochemical Properties
The physicochemical properties of 1-(4-Ethylphenyl)ethanol are summarized below. It is important to note that while computed values are readily available, experimental data for some properties are sparse.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Boiling Point (estimated) | 218-220 °C | Based on 1-(4-Methylphenyl)ethanol[2][3] |
| Melting Point (estimated) | Not Available | - |
| Density (estimated) | ~0.987 g/mL | Based on 1-(4-Methylphenyl)ethanol[2][3] |
| Solubility | Slightly miscible with water. Soluble in organic solvents. | Based on 1-(4-Methylphenyl)ethanol[2] |
| XLogP3-AA (Computed) | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[1] |
Experimental Protocols
Synthesis via Reduction of 4'-Ethylacetophenone (B57664)
A common and effective method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In this case, 1-(4-Ethylphenyl)ethanol can be synthesized by the reduction of 4'-ethylacetophenone.
Caption: Proposed workflow for the synthesis of 1-(4-Ethylphenyl)ethanol.
Methodology:
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Reaction Setup: To a solution of 4'-ethylacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.
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Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
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Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
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Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-(4-Ethylphenyl)ethanol.
Analytical Characterization
The structure and purity of the synthesized 1-(4-Ethylphenyl)ethanol would be confirmed by standard analytical techniques.
Table 3: Analytical Methods
| Technique | Proposed Experimental Details |
| ¹H NMR Spectroscopy | The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). |
| Infrared (IR) Spectroscopy | A thin film of the neat liquid is placed between two sodium chloride plates. The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. |
| Mass Spectrometry (MS) | Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and interaction of 1-(4-Ethylphenyl)ethanol with specific signaling pathways. General studies on ethanol indicate interactions with various neurotransmitter systems, including GABAergic and glutamatergic pathways[4][5][6]. However, these broad effects of simple ethanol cannot be directly extrapolated to the more complex structure of 1-(4-Ethylphenyl)ethanol without dedicated experimental investigation. Further research is required to elucidate any potential pharmacological effects and mechanisms of action for this specific compound.
Conclusion
This technical guide has summarized the key chemical properties and structural information for 1-(4-Ethylphenyl)ethanol. While comprehensive experimental data for some physicochemical properties and detailed, validated experimental protocols are not widely available, this guide provides a solid foundation based on computed data and established methodologies for similar compounds. The provided synthesis and analysis outlines offer a practical starting point for researchers. Future studies are warranted to fully characterize the experimental properties and to explore the potential biological activities of this compound.
References
- 1. 1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)ethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 4. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. What is the mechanism of Ethanol? [synapse.patsnap.com]
